molecular formula CH3CH2Br<br>C2H5Br<br>CH3CH2Br<br>C2H5B B045996 Bromoethane CAS No. 74-96-4

Bromoethane

Cat. No. B045996
Key on ui cas rn: 74-96-4
M. Wt: 108.97 g/mol
InChI Key: RDHPKYGYEGBMSE-UHFFFAOYSA-N
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Patent
US09365526B2

Procedure details

Magnesium turnings (3.87 g) were charged into a round bottom flask. Tetrahydrofuran (15 mL) was added to the flask. A solution of ethyl bromide (16 g in 60 mL tetrahydrofuran) was prepared and 10 mL of this solution was slowly charged to the round bottom flask. Iodine (30 mg) was added to the reaction mixture and stirred at 25° C. to 32° C. for 5 minutes. The reaction mixture was warmed to 27° C. and the remaining amount of ethyl bromide was added slowly over 30 minutes. The reaction mixture was heated to gentle reflux for 30 minutes and was then cooled to 0° C. 2-Chloro-6-methylaniline (22.86 g) was added drop-wise at 0° C. and the temperature of the reaction mixture was slowly raised to 20° C. to 25° C. Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate (10 g) dissolved in tetrahydrofuran (60 mL) was slowly added to the reaction mixture over 30 minutes. The reaction mixture was stirred for 3 hours. The reaction mixture was poured slowly into 25% ammonium chloride solution (200 mL) with stirring. Ethyl acetate (200 mL) was added and stirred for 30 minutes, filtered, suck dried, and dried under vacuum at 40° C. to 45° C. to obtain the title compound.
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
3.87 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
22.86 g
Type
reactant
Reaction Step Six
Quantity
10 g
Type
reactant
Reaction Step Seven
Quantity
60 mL
Type
solvent
Reaction Step Seven
Quantity
200 mL
Type
reactant
Reaction Step Eight
Quantity
30 mg
Type
catalyst
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Mg].[CH2:2]([Br:4])[CH3:3].[Cl:5][C:6]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:7]=1[NH2:8].[C:14]([O:18][C:19]([NH:21][C:22]1[S:23][C:24]([C:27](OCC)=[O:28])=[CH:25][N:26]=1)=[O:20])([CH3:17])([CH3:16])[CH3:15].[Cl-].[NH4+]>O1CCCC1.II.C(OCC)(=O)C>[CH2:2]([Br:4])[CH3:3].[Cl:5][C:6]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:7]=1[NH:8][C:27]([C:24]1[S:23][C:22]([NH:21][C:19](=[O:20])[O:18][C:14]([CH3:16])([CH3:15])[CH3:17])=[N:26][CH:25]=1)=[O:28] |f:4.5|

Inputs

Step One
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
3.87 g
Type
reactant
Smiles
[Mg]
Step Four
Name
solution
Quantity
10 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)Br
Step Six
Name
Quantity
22.86 g
Type
reactant
Smiles
ClC1=C(N)C(=CC=C1)C
Step Seven
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1SC(=CN1)C(=O)OCC
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Nine
Name
Quantity
30 mg
Type
catalyst
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C. to 32° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to gentle reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reaction mixture was slowly raised to 20° C. to 25° C
ADDITION
Type
ADDITION
Details
was slowly added to the reaction mixture over 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
suck dried
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C. to 45° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)Br
Measurements
Type Value Analysis
AMOUNT: VOLUME 60 mL
AMOUNT: MASS 16 g
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)C)NC(=O)C1=CN=C(S1)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09365526B2

Procedure details

Magnesium turnings (3.87 g) were charged into a round bottom flask. Tetrahydrofuran (15 mL) was added to the flask. A solution of ethyl bromide (16 g in 60 mL tetrahydrofuran) was prepared and 10 mL of this solution was slowly charged to the round bottom flask. Iodine (30 mg) was added to the reaction mixture and stirred at 25° C. to 32° C. for 5 minutes. The reaction mixture was warmed to 27° C. and the remaining amount of ethyl bromide was added slowly over 30 minutes. The reaction mixture was heated to gentle reflux for 30 minutes and was then cooled to 0° C. 2-Chloro-6-methylaniline (22.86 g) was added drop-wise at 0° C. and the temperature of the reaction mixture was slowly raised to 20° C. to 25° C. Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate (10 g) dissolved in tetrahydrofuran (60 mL) was slowly added to the reaction mixture over 30 minutes. The reaction mixture was stirred for 3 hours. The reaction mixture was poured slowly into 25% ammonium chloride solution (200 mL) with stirring. Ethyl acetate (200 mL) was added and stirred for 30 minutes, filtered, suck dried, and dried under vacuum at 40° C. to 45° C. to obtain the title compound.
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
3.87 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
22.86 g
Type
reactant
Reaction Step Six
Quantity
10 g
Type
reactant
Reaction Step Seven
Quantity
60 mL
Type
solvent
Reaction Step Seven
Quantity
200 mL
Type
reactant
Reaction Step Eight
Quantity
30 mg
Type
catalyst
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Mg].[CH2:2]([Br:4])[CH3:3].[Cl:5][C:6]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:7]=1[NH2:8].[C:14]([O:18][C:19]([NH:21][C:22]1[S:23][C:24]([C:27](OCC)=[O:28])=[CH:25][N:26]=1)=[O:20])([CH3:17])([CH3:16])[CH3:15].[Cl-].[NH4+]>O1CCCC1.II.C(OCC)(=O)C>[CH2:2]([Br:4])[CH3:3].[Cl:5][C:6]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:7]=1[NH:8][C:27]([C:24]1[S:23][C:22]([NH:21][C:19](=[O:20])[O:18][C:14]([CH3:16])([CH3:15])[CH3:17])=[N:26][CH:25]=1)=[O:28] |f:4.5|

Inputs

Step One
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
3.87 g
Type
reactant
Smiles
[Mg]
Step Four
Name
solution
Quantity
10 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)Br
Step Six
Name
Quantity
22.86 g
Type
reactant
Smiles
ClC1=C(N)C(=CC=C1)C
Step Seven
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1SC(=CN1)C(=O)OCC
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Nine
Name
Quantity
30 mg
Type
catalyst
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C. to 32° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to gentle reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reaction mixture was slowly raised to 20° C. to 25° C
ADDITION
Type
ADDITION
Details
was slowly added to the reaction mixture over 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
suck dried
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C. to 45° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)Br
Measurements
Type Value Analysis
AMOUNT: VOLUME 60 mL
AMOUNT: MASS 16 g
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)C)NC(=O)C1=CN=C(S1)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09365526B2

Procedure details

Magnesium turnings (3.87 g) were charged into a round bottom flask. Tetrahydrofuran (15 mL) was added to the flask. A solution of ethyl bromide (16 g in 60 mL tetrahydrofuran) was prepared and 10 mL of this solution was slowly charged to the round bottom flask. Iodine (30 mg) was added to the reaction mixture and stirred at 25° C. to 32° C. for 5 minutes. The reaction mixture was warmed to 27° C. and the remaining amount of ethyl bromide was added slowly over 30 minutes. The reaction mixture was heated to gentle reflux for 30 minutes and was then cooled to 0° C. 2-Chloro-6-methylaniline (22.86 g) was added drop-wise at 0° C. and the temperature of the reaction mixture was slowly raised to 20° C. to 25° C. Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate (10 g) dissolved in tetrahydrofuran (60 mL) was slowly added to the reaction mixture over 30 minutes. The reaction mixture was stirred for 3 hours. The reaction mixture was poured slowly into 25% ammonium chloride solution (200 mL) with stirring. Ethyl acetate (200 mL) was added and stirred for 30 minutes, filtered, suck dried, and dried under vacuum at 40° C. to 45° C. to obtain the title compound.
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
3.87 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
22.86 g
Type
reactant
Reaction Step Six
Quantity
10 g
Type
reactant
Reaction Step Seven
Quantity
60 mL
Type
solvent
Reaction Step Seven
Quantity
200 mL
Type
reactant
Reaction Step Eight
Quantity
30 mg
Type
catalyst
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Mg].[CH2:2]([Br:4])[CH3:3].[Cl:5][C:6]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:7]=1[NH2:8].[C:14]([O:18][C:19]([NH:21][C:22]1[S:23][C:24]([C:27](OCC)=[O:28])=[CH:25][N:26]=1)=[O:20])([CH3:17])([CH3:16])[CH3:15].[Cl-].[NH4+]>O1CCCC1.II.C(OCC)(=O)C>[CH2:2]([Br:4])[CH3:3].[Cl:5][C:6]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:7]=1[NH:8][C:27]([C:24]1[S:23][C:22]([NH:21][C:19](=[O:20])[O:18][C:14]([CH3:16])([CH3:15])[CH3:17])=[N:26][CH:25]=1)=[O:28] |f:4.5|

Inputs

Step One
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
3.87 g
Type
reactant
Smiles
[Mg]
Step Four
Name
solution
Quantity
10 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)Br
Step Six
Name
Quantity
22.86 g
Type
reactant
Smiles
ClC1=C(N)C(=CC=C1)C
Step Seven
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1SC(=CN1)C(=O)OCC
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Nine
Name
Quantity
30 mg
Type
catalyst
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C. to 32° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to gentle reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reaction mixture was slowly raised to 20° C. to 25° C
ADDITION
Type
ADDITION
Details
was slowly added to the reaction mixture over 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
suck dried
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C. to 45° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)Br
Measurements
Type Value Analysis
AMOUNT: VOLUME 60 mL
AMOUNT: MASS 16 g
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)C)NC(=O)C1=CN=C(S1)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09365526B2

Procedure details

Magnesium turnings (3.87 g) were charged into a round bottom flask. Tetrahydrofuran (15 mL) was added to the flask. A solution of ethyl bromide (16 g in 60 mL tetrahydrofuran) was prepared and 10 mL of this solution was slowly charged to the round bottom flask. Iodine (30 mg) was added to the reaction mixture and stirred at 25° C. to 32° C. for 5 minutes. The reaction mixture was warmed to 27° C. and the remaining amount of ethyl bromide was added slowly over 30 minutes. The reaction mixture was heated to gentle reflux for 30 minutes and was then cooled to 0° C. 2-Chloro-6-methylaniline (22.86 g) was added drop-wise at 0° C. and the temperature of the reaction mixture was slowly raised to 20° C. to 25° C. Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate (10 g) dissolved in tetrahydrofuran (60 mL) was slowly added to the reaction mixture over 30 minutes. The reaction mixture was stirred for 3 hours. The reaction mixture was poured slowly into 25% ammonium chloride solution (200 mL) with stirring. Ethyl acetate (200 mL) was added and stirred for 30 minutes, filtered, suck dried, and dried under vacuum at 40° C. to 45° C. to obtain the title compound.
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
3.87 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
22.86 g
Type
reactant
Reaction Step Six
Quantity
10 g
Type
reactant
Reaction Step Seven
Quantity
60 mL
Type
solvent
Reaction Step Seven
Quantity
200 mL
Type
reactant
Reaction Step Eight
Quantity
30 mg
Type
catalyst
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Mg].[CH2:2]([Br:4])[CH3:3].[Cl:5][C:6]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:7]=1[NH2:8].[C:14]([O:18][C:19]([NH:21][C:22]1[S:23][C:24]([C:27](OCC)=[O:28])=[CH:25][N:26]=1)=[O:20])([CH3:17])([CH3:16])[CH3:15].[Cl-].[NH4+]>O1CCCC1.II.C(OCC)(=O)C>[CH2:2]([Br:4])[CH3:3].[Cl:5][C:6]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:7]=1[NH:8][C:27]([C:24]1[S:23][C:22]([NH:21][C:19](=[O:20])[O:18][C:14]([CH3:16])([CH3:15])[CH3:17])=[N:26][CH:25]=1)=[O:28] |f:4.5|

Inputs

Step One
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
3.87 g
Type
reactant
Smiles
[Mg]
Step Four
Name
solution
Quantity
10 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)Br
Step Six
Name
Quantity
22.86 g
Type
reactant
Smiles
ClC1=C(N)C(=CC=C1)C
Step Seven
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1SC(=CN1)C(=O)OCC
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Nine
Name
Quantity
30 mg
Type
catalyst
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C. to 32° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to gentle reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reaction mixture was slowly raised to 20° C. to 25° C
ADDITION
Type
ADDITION
Details
was slowly added to the reaction mixture over 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
suck dried
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C. to 45° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)Br
Measurements
Type Value Analysis
AMOUNT: VOLUME 60 mL
AMOUNT: MASS 16 g
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)C)NC(=O)C1=CN=C(S1)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09365526B2

Procedure details

Magnesium turnings (3.87 g) were charged into a round bottom flask. Tetrahydrofuran (15 mL) was added to the flask. A solution of ethyl bromide (16 g in 60 mL tetrahydrofuran) was prepared and 10 mL of this solution was slowly charged to the round bottom flask. Iodine (30 mg) was added to the reaction mixture and stirred at 25° C. to 32° C. for 5 minutes. The reaction mixture was warmed to 27° C. and the remaining amount of ethyl bromide was added slowly over 30 minutes. The reaction mixture was heated to gentle reflux for 30 minutes and was then cooled to 0° C. 2-Chloro-6-methylaniline (22.86 g) was added drop-wise at 0° C. and the temperature of the reaction mixture was slowly raised to 20° C. to 25° C. Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate (10 g) dissolved in tetrahydrofuran (60 mL) was slowly added to the reaction mixture over 30 minutes. The reaction mixture was stirred for 3 hours. The reaction mixture was poured slowly into 25% ammonium chloride solution (200 mL) with stirring. Ethyl acetate (200 mL) was added and stirred for 30 minutes, filtered, suck dried, and dried under vacuum at 40° C. to 45° C. to obtain the title compound.
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
3.87 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
22.86 g
Type
reactant
Reaction Step Six
Quantity
10 g
Type
reactant
Reaction Step Seven
Quantity
60 mL
Type
solvent
Reaction Step Seven
Quantity
200 mL
Type
reactant
Reaction Step Eight
Quantity
30 mg
Type
catalyst
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Mg].[CH2:2]([Br:4])[CH3:3].[Cl:5][C:6]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:7]=1[NH2:8].[C:14]([O:18][C:19]([NH:21][C:22]1[S:23][C:24]([C:27](OCC)=[O:28])=[CH:25][N:26]=1)=[O:20])([CH3:17])([CH3:16])[CH3:15].[Cl-].[NH4+]>O1CCCC1.II.C(OCC)(=O)C>[CH2:2]([Br:4])[CH3:3].[Cl:5][C:6]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:7]=1[NH:8][C:27]([C:24]1[S:23][C:22]([NH:21][C:19](=[O:20])[O:18][C:14]([CH3:16])([CH3:15])[CH3:17])=[N:26][CH:25]=1)=[O:28] |f:4.5|

Inputs

Step One
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
3.87 g
Type
reactant
Smiles
[Mg]
Step Four
Name
solution
Quantity
10 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)Br
Step Six
Name
Quantity
22.86 g
Type
reactant
Smiles
ClC1=C(N)C(=CC=C1)C
Step Seven
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1SC(=CN1)C(=O)OCC
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Nine
Name
Quantity
30 mg
Type
catalyst
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C. to 32° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to gentle reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reaction mixture was slowly raised to 20° C. to 25° C
ADDITION
Type
ADDITION
Details
was slowly added to the reaction mixture over 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
suck dried
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C. to 45° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)Br
Measurements
Type Value Analysis
AMOUNT: VOLUME 60 mL
AMOUNT: MASS 16 g
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)C)NC(=O)C1=CN=C(S1)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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